Superior Anti-Mold Efficacy vs. Acetic Acid in Bakery Applications
Propionic acid is demonstrably more effective than acetic acid at inhibiting mold growth in bakery products. In a comparative study quantifying the impact on lag time (λ) for mold growth, propionic acid showed a significantly lower Minimum Inhibitory Concentration (MIC) than acetic acid [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC range: 8 to 20 mmol/liter |
| Comparator Or Baseline | Acetic acid: MIC range 23 to 72 mmol/liter |
| Quantified Difference | Propionic acid MIC is approximately 2.9x to 3.6x lower (more potent) than acetic acid. |
| Conditions | Against Aspergillus niger, Penicillium corylophilum, and Eurotium repens on malt extract agar at pH 3.8 and 25°C. |
Why This Matters
For procurement, this means lower concentrations of propionic acid can achieve equivalent preservation, potentially reducing formulation costs and mitigating flavor impact.
- [1] Dagnas, S., Gauvry, E., Onno, B., & Membré, J. M. (2015). Quantifying effect of lactic, acetic, and propionic acids on growth of molds isolated from spoiled bakery products. Journal of Food Protection, 78(9), 1689-1698. https://doi.org/10.4315/0362-028X.JFP-15-046 View Source
